2-[(3-bromobenzyl)oxy]-N'-[(E)-(3-chlorophenyl)methylidene]benzohydrazide
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Overview
Description
2-[(3-BROMOPHENYL)METHOXY]-N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound characterized by the presence of bromine, chlorine, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-BROMOPHENYL)METHOXY]-N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation of 3-bromophenylmethanol with 3-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(3-BROMOPHENYL)METHOXY]-N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
2-[(3-BROMOPHENYL)METHOXY]-N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3-BROMOPHENYL)METHOXY]-N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-bromophenyl)methoxy]benzaldehyde
- N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-{[5-(4-CHLOROPHENYL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
Uniqueness
2-[(3-BROMOPHENYL)METHOXY]-N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]BENZOHYDRAZIDE is unique due to its specific combination of bromine, chlorine, and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H16BrClN2O2 |
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Molecular Weight |
443.7 g/mol |
IUPAC Name |
2-[(3-bromophenyl)methoxy]-N-[(E)-(3-chlorophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H16BrClN2O2/c22-17-7-3-6-16(11-17)14-27-20-10-2-1-9-19(20)21(26)25-24-13-15-5-4-8-18(23)12-15/h1-13H,14H2,(H,25,26)/b24-13+ |
InChI Key |
UKTIVIWYKBZAGM-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC(=CC=C2)Cl)OCC3=CC(=CC=C3)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=CC=C2)Cl)OCC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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